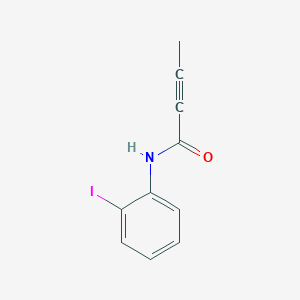
Tetrahydro-4-methylphthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of tetrahydrophthalic anhydride and is characterized by its unique benzofuran structure. This compound is of interest due to its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-methylphthalic anhydride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid under reflux conditions. The reaction mixture is then concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of methylbutadiene with maleic anhydride, followed by isomerization and distillation to obtain the final product . This method is efficient and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-methylphthalic anhydride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins and polymers due to its reactive anhydride group.
Wirkmechanismus
The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,6-Tetrahydro-4-methylphthalic anhydride
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
Tetrahydro-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
23939-55-1 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 |
InChI-Schlüssel |
JDBDDNFATWXGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(C=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dichloro-2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B8493749.png)



![5,6-Dihydropyrimido[4,5-b][1,5]benzodiazepin-5-one](/img/structure/B8493773.png)







